Cas no 2229541-82-4 (2-(2-fluoropyridin-3-yl)cyclopropylmethanamine)

2-(2-Fluoropyridin-3-yl)cyclopropylmethanamine is a fluorinated pyridine derivative featuring a cyclopropylmethanamine moiety, which imparts unique steric and electronic properties. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile building block for drug discovery. The fluorine substituent enhances metabolic stability and binding affinity, while the cyclopropyl group contributes to conformational rigidity, improving selectivity in biological interactions. Its amine functionality allows for further derivatization, making it valuable for synthesizing novel bioactive molecules. The compound's structural features make it particularly useful in the development of CNS-targeting agents and enzyme inhibitors. Proper handling and storage under inert conditions are recommended to maintain stability.
2-(2-fluoropyridin-3-yl)cyclopropylmethanamine structure
2229541-82-4 structure
Product Name:2-(2-fluoropyridin-3-yl)cyclopropylmethanamine
CAS No:2229541-82-4
MF:C9H11FN2
MW:166.195445299149
CID:6615862
PubChem ID:165683106
Update Time:2025-05-21

2-(2-fluoropyridin-3-yl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluoropyridin-3-yl)cyclopropylmethanamine
    • [2-(2-fluoropyridin-3-yl)cyclopropyl]methanamine
    • EN300-1822325
    • 2229541-82-4
    • Inchi: 1S/C9H11FN2/c10-9-7(2-1-3-12-9)8-4-6(8)5-11/h1-3,6,8H,4-5,11H2
    • InChI Key: FKJSGFAYVULQQT-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CN=1)C1CC1CN

Computed Properties

  • Exact Mass: 166.09062652g/mol
  • Monoisotopic Mass: 166.09062652g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 38.9Ų

2-(2-fluoropyridin-3-yl)cyclopropylmethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1822325-0.05g
[2-(2-fluoropyridin-3-yl)cyclopropyl]methanamine
2229541-82-4
0.05g
$1224.0 2023-09-19
Enamine
EN300-1822325-0.1g
[2-(2-fluoropyridin-3-yl)cyclopropyl]methanamine
2229541-82-4
0.1g
$1283.0 2023-09-19
Enamine
EN300-1822325-0.25g
[2-(2-fluoropyridin-3-yl)cyclopropyl]methanamine
2229541-82-4
0.25g
$1341.0 2023-09-19
Enamine
EN300-1822325-0.5g
[2-(2-fluoropyridin-3-yl)cyclopropyl]methanamine
2229541-82-4
0.5g
$1399.0 2023-09-19
Enamine
EN300-1822325-1.0g
[2-(2-fluoropyridin-3-yl)cyclopropyl]methanamine
2229541-82-4
1g
$1458.0 2023-06-01
Enamine
EN300-1822325-2.5g
[2-(2-fluoropyridin-3-yl)cyclopropyl]methanamine
2229541-82-4
2.5g
$2856.0 2023-09-19
Enamine
EN300-1822325-5.0g
[2-(2-fluoropyridin-3-yl)cyclopropyl]methanamine
2229541-82-4
5g
$4226.0 2023-06-01
Enamine
EN300-1822325-10.0g
[2-(2-fluoropyridin-3-yl)cyclopropyl]methanamine
2229541-82-4
10g
$6266.0 2023-06-01
Enamine
EN300-1822325-1g
[2-(2-fluoropyridin-3-yl)cyclopropyl]methanamine
2229541-82-4
1g
$1458.0 2023-09-19
Enamine
EN300-1822325-5g
[2-(2-fluoropyridin-3-yl)cyclopropyl]methanamine
2229541-82-4
5g
$4226.0 2023-09-19

Additional information on 2-(2-fluoropyridin-3-yl)cyclopropylmethanamine

Introduction to 2-(2-fluoropyridin-3-yl)cyclopropylmethanamine (CAS No. 2229541-82-4)

2-(2-fluoropyridin-3-yl)cyclopropylmethanamine, a compound with the chemical identifier CAS No. 2229541-82-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a fluoropyridine moiety and a cyclopropyl group contributes to its distinctive chemical properties, making it a valuable candidate for further exploration in synthetic and biological studies.

The compound's molecular structure, featuring a nitrogen-containing heterocycle connected to a cyclopropylamine moiety, suggests versatile reactivity and interaction capabilities with biological targets. Such structural features are often exploited in the design of novel therapeutic agents, where specific functional groups can modulate pharmacokinetic and pharmacodynamic profiles. The fluorine atom in the fluoropyridine ring is particularly noteworthy, as fluorine substitution can significantly influence metabolic stability, lipophilicity, and binding affinity, which are critical factors in drug design.

In recent years, there has been a surge in research focused on developing small molecules that can interact with complex biological pathways. The combination of the cyclopropyl group and the fluoropyridine scaffold in 2-(2-fluoropyridin-3-yl)cyclopropylmethanamine positions it as a promising candidate for investigating mechanisms involving G-protein coupled receptors (GPCRs), enzyme inhibition, and other key pharmacological targets. Preliminary studies have indicated that this compound exhibits interesting interactions with certain receptor families, suggesting potential therapeutic applications in areas such as central nervous system disorders and inflammatory diseases.

The synthesis of 2-(2-fluoropyridin-3-yl)cyclopropylmethanamine involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the formation of the cyclopropylamine core and the introduction of the fluoropyridine moiety via cross-coupling reactions. These synthetic strategies not only showcase the versatility of current methodologies but also open avenues for further derivatization and optimization. The ability to modify specific functional groups while maintaining overall structural integrity is crucial for developing lead compounds with enhanced efficacy and reduced toxicity.

The pharmacological profile of 2-(2-fluoropyridin-3-yl)cyclopropylmethanamine is under active investigation by multiple research groups. Initial in vitro studies have revealed promising results regarding its ability to modulate specific signaling pathways. For instance, its interaction with certain enzymes has been linked to potential anti-inflammatory effects, making it a candidate for further development into therapeutic agents targeting inflammatory conditions. Additionally, its binding affinity to specific GPCRs has been explored, suggesting possible applications in treating neurological disorders where these receptors play a pivotal role.

The use of computational modeling and high-throughput screening techniques has accelerated the discovery process for compounds like 2-(2-fluoropyridin-3-yl)cyclopropylmethanamine. These tools allow researchers to predict binding affinities, metabolic stability, and other critical parameters before conducting extensive experimental work. Such advancements not only save time and resources but also enable more targeted drug discovery efforts. The integration of experimental data with computational predictions provides a robust framework for optimizing lead compounds into viable drug candidates.

The regulatory landscape for new pharmaceutical entities necessitates rigorous testing to ensure safety and efficacy. As 2-(2-fluoropyridin-3-yl)cyclopropylmethanamine progresses through preclinical studies, data will be gathered on its pharmacokinetic properties, toxicity profiles, and therapeutic potential. This information is essential for navigating regulatory pathways and ultimately bringing new treatments to patients who may benefit from them. Collaborative efforts between academic researchers and industry scientists are vital in this process, ensuring that innovative compounds like this one are translated into safe and effective therapies.

The future directions for research on 2-(2-fluoropyridin-3-yl)cyclopropylmethanamine are multifaceted. Beyond its potential as a standalone therapeutic agent, this compound may serve as a scaffold for generating novel analogs with enhanced properties. By strategically modifying functional groups or introducing additional substituents, researchers can explore new pharmacological landscapes and uncover additional therapeutic applications. Furthermore, understanding the detailed mechanisms of action will be crucial for maximizing its clinical utility and minimizing any potential side effects.

In conclusion, 2-(2-fluoropyridin-3-yl)cyclopropylmethanamine (CAS No. 2229541-82-4) stands as a testament to the progress being made in pharmaceutical chemistry. Its unique structural features and promising biological activities make it an exciting prospect for further research and development. As our understanding of complex biological systems continues to grow, compounds like this one will play an increasingly important role in addressing unmet medical needs and improving patient outcomes worldwide.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.